molecular formula C21H21N B1608120 N-benzyl-1-(4-phenylphenyl)ethanamine CAS No. 680185-82-4

N-benzyl-1-(4-phenylphenyl)ethanamine

Cat. No.: B1608120
CAS No.: 680185-82-4
M. Wt: 287.4 g/mol
InChI Key: SHBXBIHXEKUPNB-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-phenylphenyl)ethanamine is a substituted ethanamine derivative featuring a benzyl group and a biphenyl (4-phenylphenyl) moiety. This compound’s synthesis likely follows reductive amination pathways, similar to other N-benzyl-substituted amines .

Properties

CAS No.

680185-82-4

Molecular Formula

C21H21N

Molecular Weight

287.4 g/mol

IUPAC Name

N-benzyl-1-(4-phenylphenyl)ethanamine

InChI

InChI=1S/C21H21N/c1-17(22-16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)20-10-6-3-7-11-20/h2-15,17,22H,16H2,1H3

InChI Key

SHBXBIHXEKUPNB-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)NCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Compound Name R Group / Substituent Molecular Weight Key Properties / Bioactivity Reference
N-Benzyl-1-(4-phenylphenyl)ethanamine Biphenyl (4-phenylphenyl) 285.36 High lipophilicity; underexplored bioactivity
N-Benzyl-1-(4-methylphenyl)methanamine 4-Methylphenyl 211.30 Antifungal activity (butenafine analog)
25I-NBOMe 4-Iodo-2,5-dimethoxyphenyl 413.25 Potent 5-HT2A receptor agonist (psychoactive)
N-Benzyl-1-(furan-2-yl)methanamine Furan-2-yl 187.24 Synthesized via Pd/NiO-catalyzed reductive amination
N-Benzyl-2-(4-phenylmethoxyphenyl)ethanamine 4-Benzyloxyphenyl (positional isomer) 333.42 Safety data available (SDS documentation)
  • Synthetic Routes : Reductive amination is a common method for N-benzyl amines, as demonstrated for furan-2-yl and methylphenyl analogs .

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